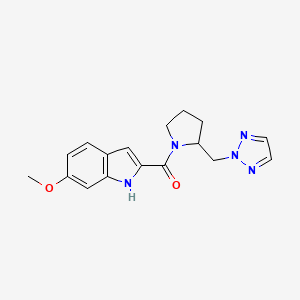

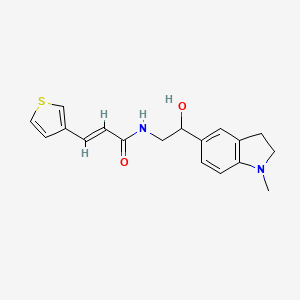

![molecular formula C20H15ClN4O2 B2520611 1-(3-氯苄基)-3-(吡啶-4-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941953-83-9](/img/structure/B2520611.png)

1-(3-氯苄基)-3-(吡啶-4-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that likely exhibits interesting chemical and pharmacological properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, similar compounds with pyrimidine dione structures have been synthesized and analyzed, suggesting potential bioactive properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine dione compounds involves various chemical reactions and starting materials. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates the potential to create bioactive agents through a series of chemical transformations, including thermal fusion with ureas and subsequent reactions such as hydrogenolysis and alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is characterized by the presence of rigid rings and potential for various conformations. For example, the molecular and crystal structure analysis of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione reveals orthorhombic crystals and a synclinal conformation of the terminal phenyl rings, which could be similar to the conformational aspects of the compound under discussion . The presence of chlorine and pyridine rings in the structure suggests potential for specific molecular interactions and steric effects.

Chemical Reactions Analysis

The reactivity of pyrimidine dione compounds can be inferred from studies on similar molecules. For instance, the reactivity analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione includes the identification of electrophile attacking sites and the calculation of Fukui functions to understand local reactivity properties . These insights could be relevant to the chemical reactions that 1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might undergo, such as electrophilic substitution or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine dione derivatives can be complex and are often determined by their molecular structure. Vibrational spectral analysis, such as FT-IR and FT-Raman, can provide information on the vibrational wavenumbers and potential energy distribution, which are crucial for understanding the physical properties of these compounds . Additionally, molecular dynamics and docking studies can reveal how these molecules might interact with biological substrates, as seen in the docking study of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione with amino acids forming non-covalent interactions . These properties are essential for predicting the behavior of the compound in various environments and potential applications in drug design.

科学研究应用

合成和生物制药特性

从 2-氯吡啶-3-羧酸开始,吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的直接合成导致其生物制药特性发生显着变化。M. Jatczak 等人 (2014) 的研究探讨了这些化合物的结构多样性,反映了溶解度值、渗透系数和预测的人体内固有清除值方面的广泛范围。这种多样性对于开发具有优化的吸收、分布、代谢和排泄 (ADME) 特性的新药至关重要 (M. Jatczak 等人,2014)。

电荷分离的修饰核碱基

对自互补阳离子和甜菜碱尿嘧啶的 π 相互作用和氢键的调查提供了对分子相互作用的见解,这些相互作用是设计新核碱基类似物的基础。A. Schmidt 等人 (1999) 的工作探讨了这些相互作用,有助于我们理解分子设计和创造新型治疗剂的潜力 (A. Schmidt 等人,1999)。

脲酶抑制

5-取代-8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮及其衍生物的合成和表征已显示出在脲酶抑制方面的潜力,脲酶抑制是治疗由幽门螺杆菌引起的疾病的重要靶点。A. Rauf 等人 (2010) 强调了对脲酶表现出显着活性的化合物,表明在开发新的抗菌剂方面具有潜在应用 (A. Rauf 等人,2010)。

抗菌活性

具有某些氨基酸的吡啶并[1,2-a]嘧啶衍生物的新席夫碱的开发显示出有希望的抗菌和抗肿瘤特性。S. Alwan 等人 (2014) 合成了一系列这些衍生物,通过协同模型展示了它们作为抗菌剂和抗肿瘤剂的潜力 (S. Alwan 等人,2014)。

吡啶并[1,2-c]嘧啶的化学

K. Elattar 等人 (2016) 对吡啶并[1,2-c]嘧啶的结构特征、反应和合成方法进行了全面综述。这篇综述重点介绍了这些化合物多样的合成路线和在药物化学和材料科学中的潜在应用 (K. Elattar 等人,2016)。

作用机制

Target of Action

The primary targets of F2437-0385 are key proteins involved in the viral entry process, including TMPRSS2 , ACE2 , and DPP4 . These proteins play a crucial role in the infection process of certain viruses, such as SARS-CoV-2 .

Mode of Action

F2437-0385 interacts with its targets by interfering with the interactions between these proteins and the SARS-CoV-2 spike protein . This interference effectively blocks the virus from gaining access to host cells .

Biochemical Pathways

The affected pathways involve the immune response and inflammation, which play crucial roles in the infection process . .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of F2437-0385’s action include blocking SARS-CoV-2 infection and treating COVID-19 by acting on ACE2, TMPRSS2, and NLRP3 . It also modifies the immune responses and inflammatory pathways associated with the infection .

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-16-4-1-3-15(11-16)13-24-17-5-2-8-23-18(17)19(26)25(20(24)27)12-14-6-9-22-10-7-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYSUFWHENTFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

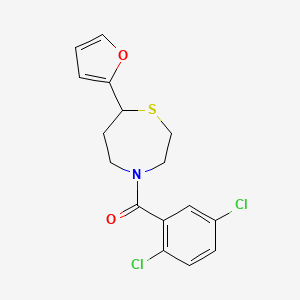

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

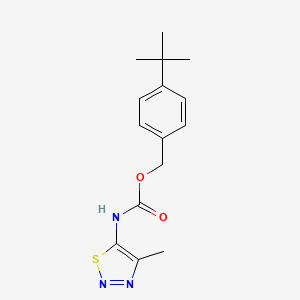

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

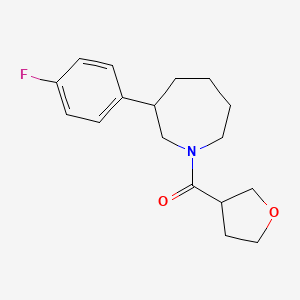

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)